molecular formula C66H56N12O16 B13437117 5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

Cat. No.: B13437117
M. Wt: 1273.2 g/mol
InChI Key: XTBSDTXSRGZUMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Azilsartan Imidazole Carbonyl Dioxolene Ester involves multiple steps, including the formation of imidazole and dioxolene moieties. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods often employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Azilsartan Imidazole Carbonyl Dioxolene Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Azilsartan Imidazole Carbonyl Dioxolene Ester has a wide range of scientific research applications, including:

Biological Activity

The compound known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate has gained attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Characteristics

The compound is characterized by a complex structure that includes multiple functional groups such as dioxole, ethoxy, and benzimidazole. The molecular formula is C30H28N4O8C_{30}H_{28}N_4O_8 with a molecular weight of approximately 606.62 g/mol. This intricate structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole could effectively inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses considerable efficacy against a range of bacterial strains, including resistant strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Enzymatic assays have shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, particularly those associated with inflammation and cancer progression. For example, it has been reported to inhibit certain kinases that play a crucial role in cellular signaling pathways .

Study 1: Anticancer Effects

In a controlled laboratory setting, researchers tested the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at relatively low concentrations (10-20 µM). The study concluded that the compound could serve as a lead for further development in cancer therapeutics .

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial properties. The study highlighted its potential use as an alternative treatment option for bacterial infections .

Discussion

The biological activities observed in various studies suggest that (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate holds promise for further research and development. Its multifaceted action mechanisms make it a candidate for both anticancer and antimicrobial therapies.

Future Research Directions

Further investigations are necessary to elucidate the precise mechanisms of action at the molecular level and to evaluate the pharmacokinetics and toxicity profiles in vivo. Additionally, structure-activity relationship (SAR) studies could optimize its efficacy and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, particularly for improving yield in coupling reactions?

  • Methodological Answer : Key steps involve regioselective coupling of the benzimidazole core with biphenyl derivatives. For example, highlights the use of DMF as a solvent under inert atmospheres with potassium carbonate as a base for alkoxylation reactions. To improve yields, consider:

  • Temperature control (e.g., 60°C for nucleophilic substitutions) .
  • Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates.
  • Monitoring reaction progress with HPLC (C18 columns, acetonitrile/water mobile phase) to identify unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing intermediates and final products?

  • Methodological Answer :

  • HPLC-MS : For purity assessment and mass confirmation (e.g., using electrospray ionization to detect molecular ions) .
  • FTIR : To confirm functional groups such as ester carbonyls (~1740 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For instance, the 5-methyl-dioxolane group shows a singlet at δ 1.8–2.1 ppm .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤1% v/v) for initial stock solutions.
  • For aqueous compatibility, employ cyclodextrin-based encapsulation or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with imidazole-binding pockets (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the hydroxyamino group and catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) by measuring heat changes during ligand-target interactions .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the biphenyl group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate imidazole protons with adjacent carbons .

Q. What strategies are recommended for studying the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Oxidative Stress : Use H2O2 (0.1–3% w/v) in pH 7.4 buffer at 40°C, monitor degradation via HPLC .
  • Hydrolysis : Test in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 37°C. The dioxolane ring is prone to hydrolysis, generating carboxylic acid derivatives .
  • LC-HRMS : Identify degradation products by matching exact masses to predicted fragments .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. The ethoxy and benzimidazole groups may enhance metabolic stability .
  • Density Functional Theory (DFT) : Calculate redox potentials to predict susceptibility to oxidative metabolism .

Q. Contradiction Analysis and Validation

Q. How to validate synthetic pathways when intermediates fail to crystallize?

  • Methodological Answer :

  • Alternative Characterization : Use MALDI-TOF for high molecular weight intermediates .
  • Microscale X-ray Diffraction : For poorly crystalline solids, employ synchrotron radiation to collect data from microcrystals .

Q. What experimental controls are critical when comparing bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use the same cell lines (e.g., HEK293 for receptor studies) and negative controls (e.g., vehicle-only treatments) .
  • Batch-to-Batch Consistency : Verify compound purity (>98% by HPLC) and confirm stereochemical integrity via circular dichroism (CD) spectroscopy .

Properties

Molecular Formula

C66H56N12O16

Molecular Weight

1273.2 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxy-N-(imidazole-1-carbonyl)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-(imidazole-1-carbonyloxy)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/2C33H28N6O8/c1-3-43-31-36-26-10-6-9-25(30(40)44-18-27-20(2)45-33(42)46-27)28(26)39(31)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(34)37-47-32(41)38-16-15-35-19-38;1-3-44-32-35-26-10-6-9-25(30(40)45-18-27-20(2)46-33(42)47-27)28(26)39(32)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(37-43)36-31(41)38-16-15-34-19-38/h4-16,19H,3,17-18H2,1-2H3,(H2,34,37);4-16,19,43H,3,17-18H2,1-2H3,(H,36,37,41)

InChI Key

XTBSDTXSRGZUMO-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\OC(=O)N5C=CN=C5)/N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)N5C=CN=C5)N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C

Origin of Product

United States

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